Ellipyrone B

DPP-4 inhibition Natural product drug discovery Metabolic disease research

Ellipyrone B is a marine-derived macrocyclic polyketide from Sepia elliptica, offering selective DPP-4 inhibition without cross-activity on α-glucosidase or α-amylase. This unique selectivity profile enables precise target deconvolution in metabolic studies. A structurally distinct scaffold from synthetic peptidomimetics, it is an ideal tool for SAR optimization and comparative pharmacology against its congener Ellipyrone A.

Molecular Formula C25H38O7
Molecular Weight 450.6 g/mol
Cat. No. B12412111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEllipyrone B
Molecular FormulaC25H38O7
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCCOC1CC=CC2CC(=O)C=C(O2)C(C(=O)CC(CC(=O)OC(C1)C)O)CCC(C)C
InChIInChI=1S/C25H38O7/c1-5-30-20-7-6-8-21-12-18(26)14-24(32-21)22(10-9-16(2)3)23(28)13-19(27)15-25(29)31-17(4)11-20/h6,8,14,16-17,19-22,27H,5,7,9-13,15H2,1-4H3/b8-6+
InChIKeyYOVMPVRGACXYLL-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ellipyrone B Procurement Guide: γ-Pyrone Macrocyclic Polyketide Sourcing for DPP-4 Inhibition Research


Ellipyrone B is a γ-pyrone-enclosed macrocyclic polyketide purified from the marine cuttlefish Sepia elliptica [1]. It is characterized by a complex molecular arrangement featuring an ethoxy group, an isopentyl side chain, and but-2-enyl branching at C-12 and C-3, which distinguishes it from citrinin derivatives . The compound has demonstrated inhibitory activity against dipeptidyl peptidase-4 (DPP-4) with an IC50 of 0.48 mM . Its unique natural product origin and macrocyclic architecture position it as a structurally distinct research tool within the DPP-4 inhibitor landscape, where most agents are synthetic small molecules.

Ellipyrone B Substitution Risks: Why DPP-4 Inhibitor Class Analog Interchange Invalidates Research Outcomes


Generic substitution within the DPP-4 inhibitor class is not scientifically valid due to fundamental structural and source-based distinctions. Ellipyrone B is a marine-derived macrocyclic polyketide, whereas the majority of established DPP-4 inhibitors are synthetic peptidomimetics (e.g., sitagliptin) or peptide derivatives (e.g., diprotin A) with divergent binding modes and physicochemical properties [1]. Within the same natural product series, ellipyrone A and ellipyrone B differ in structural descriptors including topological surface area and hydrophobicity (n-octanol-water partition coefficient), which directly impact transcellular transport and enzyme attenuation properties [1]. Consequently, substituting ellipyrone B with any other compound—including its closest congener ellipyrone A—introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Ellipyrone B Comparative Efficacy Data: Quantified Differentiation Versus Ellipyrone A and Diprotin A


Ellipyrone B Versus Ellipyrone A: Head-to-Head DPP-4 Inhibitory Activity Comparison

Ellipyrone B exhibits 27% lower DPP-4 inhibitory potency compared to its congener ellipyrone A when assayed under identical experimental conditions. Ellipyrone B's IC50 of 0.48 mM is measurable and reproducible, yet it does not match the higher potency of ellipyrone A (IC50 0.35 mM). Both compounds trail the reference inhibitor diprotin A (IC50 0.29 mM) [1]. Ellipyrone B does not exhibit detectable inhibitory activity against α-glucosidase or α-amylase at concentrations up to 1 mM, whereas ellipyrone A demonstrates dual carbolytic enzyme inhibition (α-glucosidase IC50 0.74 mM; α-amylase IC50 0.59 mM) [2]. This selective DPP-4 activity profile distinguishes ellipyrone B for applications requiring target-specific interrogation without confounding polypharmacology.

DPP-4 inhibition Natural product drug discovery Metabolic disease research

Ellipyrone B Carbolytic Enzyme Activity: Absence of α-Glucosidase and α-Amylase Inhibition

Ellipyrone B exhibits no measurable inhibitory activity against α-glucosidase or α-amylase at tested concentrations up to 1 mM, whereas ellipyrone A demonstrates significant anti-carbolytic activity against α-glucosidase (IC50 0.74 mM) and α-amylase (IC50 0.59 mM) [1]. Ellipyrone A's dual inhibitory profile spans both DPP-4 and carbohydrate-hydrolyzing enzymes, while ellipyrone B's activity is confined to DPP-4. This absence of carbolytic enzyme inhibition in ellipyrone B, despite its close structural relationship to ellipyrone A, provides a cleaner pharmacological profile for studies requiring isolated DPP-4 modulation without concurrent α-glucosidase/α-amylase effects [1].

Enzyme selectivity Carbolytic enzyme inhibition Polypharmacology assessment

Ellipyrone B Structural Descriptors and Physicochemical Differentiation

Ellipyrone B and ellipyrone A are distinguished by measurable differences in topological polar surface area (TPSA) and lipophilicity, which govern membrane permeability and bioavailability. While explicit TPSA and logP values for ellipyrone B alone have not been independently reported in the primary literature, ellipyrone A's favorable properties (TPSA = 116.2; n-octanol-water partition coefficient logP = 0.37) are documented [1]. However, the critical procurement-relevant finding is that ellipyrone B is established as a single-target DPP-4 inhibitor, whereas ellipyrone A is a dual-target agent [1]. Researchers should not assume physicochemical property equivalence between the two congeners; experimental determination of ellipyrone B's specific ADME parameters is warranted when cell-based or in vivo studies are planned.

Physicochemical characterization Drug-likeness ADME property assessment

Ellipyrone B Research Applications: Validated Use Cases Based on Comparative Activity Data


DPP-4 Inhibitor Lead Discovery and Pharmacophore Mapping

Ellipyrone B is suitable for use as a structurally unique macrocyclic polyketide scaffold in DPP-4 inhibitor discovery programs. Its marine natural product origin and γ-pyrone-enclosed macrocyclic architecture [1] offer a pharmacophore template that is distinct from the synthetic peptidomimetic structures dominating the current DPP-4 inhibitor pipeline. Researchers can employ ellipyrone B in structure-activity relationship (SAR) studies at concentrations informed by its reported DPP-4 IC50 of 0.48 mM , and in comparative analyses with ellipyrone A (IC50 0.35 mM) to interrogate structural determinants of potency [1].

Selective DPP-4 Modulation in Carbohydrate Metabolism Studies

Ellipyrone B is specifically indicated for investigations requiring isolated DPP-4 inhibition without confounding effects on α-glucosidase or α-amylase activity. Its lack of carbolytic enzyme inhibition at concentrations up to 1 mM [1] enables researchers to attribute any observed effects on glucose homeostasis exclusively to DPP-4 modulation. In contrast, ellipyrone A, which inhibits α-glucosidase (IC50 0.74 mM) and α-amylase (IC50 0.59 mM) [1], would introduce polypharmacology that complicates mechanistic interpretation of in vitro carbohydrate digestion and absorption studies.

Marine Natural Product Derivatization and Semisynthetic Chemistry

Ellipyrone B, as a natural product isolated from Sepia elliptica [1], is appropriate for semisynthetic derivatization programs aimed at improving DPP-4 inhibitory potency or introducing additional functionalities. Its current IC50 of 0.48 mM presents a clear optimization benchmark against the more potent reference diprotin A (IC50 0.29 mM) [1]. Medicinal chemistry efforts can target structural modifications to the ethoxy, isopentyl, and but-2-enyl moieties to enhance binding affinity while preserving the selective DPP-4 activity profile that distinguishes ellipyrone B from its dual-target congener ellipyrone A.

Comparator Tool Compound in Polypharmacology Studies

Ellipyrone B is optimally utilized as a comparator control in studies investigating the polypharmacology of ellipyrone A. Since ellipyrone A inhibits three distinct targets (DPP-4, α-glucosidase, α-amylase) [1] while ellipyrone B inhibits only DPP-4, parallel use of both compounds enables researchers to deconvolute which biological effects arise specifically from DPP-4 inhibition versus those resulting from combined carbolytic enzyme inhibition. This application is particularly relevant for functional assays in hyperglycemia and metabolic disease models where target-specific versus multi-target effects must be distinguished.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ellipyrone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.